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1-(Pyridine-4-carbonyl)pyrrolidin-3-amine

Cat. No.: B2576678
CAS No.: 1249701-45-8
M. Wt: 191.234
InChI Key: WXJSBXUTAKFEAK-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active molecules and approved pharmaceutical agents. Its significance stems from a combination of desirable physicochemical and structural properties that make it an attractive building block in drug design.

The five-membered pyrrolidine ring is one of the most widely utilized nitrogen heterocycles by medicinal chemists for developing compounds to treat human diseases. nih.gov This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space, its contribution to the molecule's stereochemistry, and its increased three-dimensional (3D) coverage. nih.gov The pyrrolidine nucleus is a core component of many natural products, particularly alkaloids, and is found in numerous synthetic drugs with diverse therapeutic applications, including anticancer, antibacterial, and central nervous system-acting agents. nih.gov

The versatility of the pyrrolidine scaffold allows for its incorporation into a wide array of molecular architectures, leading to compounds with a broad spectrum of biological activities. Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets. Furthermore, the pyrrolidine ring can serve as a rigid spacer or a flexible linker to orient other functional groups in a desired spatial arrangement for optimal target binding.

A key advantage of the pyrrolidine scaffold in drug design is its inherent three-dimensionality, which arises from the sp3-hybridized carbon atoms in the ring. nih.gov Unlike flat aromatic rings, the non-planar nature of the pyrrolidine ring allows for the creation of molecules with well-defined 3D shapes, which is crucial for selective interaction with the complex binding sites of biological targets like enzymes and receptors. nih.gov

The pyrrolidine ring can possess multiple stereocenters, leading to a variety of stereoisomers with distinct biological activities. The spatial orientation of substituents on the pyrrolidine ring can significantly influence the pharmacological profile of a molecule, as different stereoisomers can exhibit different binding affinities and efficacies towards their biological targets. nih.gov This stereochemical complexity provides an opportunity for fine-tuning the selectivity and potency of drug candidates. The phenomenon of "pseudorotation" in the five-membered ring allows it to adopt various low-energy conformations, further contributing to its ability to present substituents in diverse spatial arrangements. nih.gov

Feature of Pyrrolidine ScaffoldImplication in Drug Design
sp3-Hybridized Carbons Provides three-dimensional structural diversity.
Multiple Stereocenters Allows for stereochemical diversity and optimization of target binding.
Ring Puckering (Pseudorotation) Enables conformational flexibility to adopt optimal binding geometries.
Nitrogen Heteroatom Acts as a key interaction point (hydrogen bonding) and improves solubility.

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry

The pyridine ring is another exceptionally important heterocyclic scaffold in the realm of medicinal chemistry. Its prevalence in both natural products and synthetic drugs underscores its role as a "privileged structure" in drug discovery.

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in the design of a vast number of therapeutic agents. nih.gov It is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.gov The pyridine nucleus is present in a wide range of biologically active compounds, including those with antituberculosis, antitumor, antiviral, and anti-inflammatory properties. nih.gov

The nitrogen atom in the pyridine ring imparts unique electronic properties to the scaffold, influencing its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for drug-receptor binding. nih.gov The pyridine ring can act as a bioisostere for a phenyl ring, offering the advantage of improved water solubility and the ability to form hydrogen bonds, which can enhance the pharmacokinetic profile of a drug candidate. nih.gov

The incorporation of a pyridine scaffold into a molecule can significantly modulate its physicochemical properties and, consequently, its therapeutic potential. The nitrogen atom in the pyridine ring is basic and can be protonated at physiological pH, which can improve the aqueous solubility of the compound. nih.gov This is a crucial factor for drug absorption and distribution in the body.

Feature of Pyridine ScaffoldImplication in Drug Design
Aromatic System Provides a rigid framework for orienting substituents.
Nitrogen Heteroatom Acts as a hydrogen bond acceptor, improves solubility, and influences electronic properties.
Metabolic Stability Can lead to improved pharmacokinetic profiles.
Versatile Substitution Patterns Allows for fine-tuning of biological activity and physicochemical properties.

Hybrid Pyrrolidine-Pyridine Scaffolds in Modern Chemical Biology and Drug Design

The combination of pyrrolidine and pyridine scaffolds into a single molecular entity, as seen in 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine, represents a strategic approach in modern drug design. This hybridization aims to leverage the advantageous properties of both heterocyclic systems to create novel compounds with enhanced biological activity, selectivity, and improved drug-like properties.

Pyrrolidine-pyridine hybrids can be designed to interact with multiple binding sites within a biological target or even to interact with multiple targets simultaneously. The flexible, three-dimensional nature of the pyrrolidine ring can effectively position the rigid, aromatic pyridine moiety for optimal interactions with a receptor's binding pocket. The amide linker in this compound provides a certain degree of conformational restriction while also participating in hydrogen bonding interactions.

The development of such hybrid molecules is driven by the need for new chemical entities that can address the challenges of drug resistance and the demand for more selective and potent therapeutic agents. By exploring the vast chemical space offered by the combination of these two privileged scaffolds, researchers can generate diverse libraries of compounds for screening against a wide range of diseases. The specific substitution pattern and stereochemistry of the pyrrolidine ring, coupled with the electronic and steric properties of the pyridine ring, can be systematically modified to optimize the pharmacological profile of these hybrid molecules. While detailed research findings on the specific biological activities of this compound are not extensively available in the public domain, its structural features suggest its potential as a valuable building block or lead compound in various drug discovery programs.

Overview of Hybrid Heterocyclic Systems in Chemical Research

Hybrid heterocyclic systems are molecules that are intentionally designed to contain two or more different heterocyclic rings within a single structure. This molecular hybridization is a powerful strategy in medicinal chemistry and drug discovery. The core principle is to create a new chemical entity that may exhibit a combination of the properties of its parent heterocycles, potentially leading to synergistic effects, novel mechanisms of action, or improved pharmacokinetic profiles. researchgate.net

The fusion or linking of different heterocyclic scaffolds can result in compounds with enhanced biological activity, selectivity, and reduced potential for drug resistance. researchgate.net This approach allows chemists to explore a vast chemical space and fine-tune the properties of a molecule by selecting and combining appropriate heterocyclic building blocks.

Rationale for Combining Pyrrolidine and Pyridine Moieties in Novel Chemical Entities

The specific combination of pyrrolidine and pyridine rings in a single molecule, as seen in This compound , is a deliberate design choice rooted in the well-documented significance of each moiety in medicinal chemistry.

The Pyrrolidine Moiety: The pyrrolidine ring is a five-membered, non-aromatic nitrogen-containing heterocycle. Its saturated and three-dimensional nature allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets like enzymes and receptors. nih.gov The pyrrolidine scaffold is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as increased water solubility and improved pharmacokinetic profiles. nih.gov

The Pyridine Moiety: Pyridine is a six-membered aromatic heterocycle that is a cornerstone in drug design. nih.govmdpi.com Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction for binding to biological macromolecules. mdpi.com The pyridine ring is also electronically distinct from a benzene (B151609) ring, which can influence the molecule's metabolic stability and binding affinity. mdpi.com Furthermore, the pyridine nucleus is present in a vast array of pharmaceuticals with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. mdpi.comresearchgate.net

The linkage of a flexible, three-dimensional pyrrolidine scaffold with a planar, aromatic pyridine ring through a stable amide bond creates a molecule with distinct structural domains. This combination offers the potential for multi-point interactions with biological targets, leveraging the hydrogen bonding capabilities of the pyridine nitrogen and the amide group, as well as the conformational flexibility of the pyrrolidine ring to achieve optimal binding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O B2576678 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine CAS No. 1249701-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJSBXUTAKFEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine and Its Analogs

General Principles of Pyrrolidine (B122466) Ring Synthesis

The pyrrolidine ring is a vital five-membered nitrogen-containing heterocycle found in numerous biologically active molecules and pharmaceuticals. researchgate.net Its synthesis is a well-developed field in organic chemistry, with strategies broadly classified based on the nature of the starting materials. nih.gov Methods include the use of a pre-existing pyrrolidine ring as a starting point or the formation of the ring from acyclic precursors through cyclization. nih.gov

The construction of the pyrrolidine scaffold can be achieved from either acyclic or cyclic starting materials. The use of pre-existing cyclic precursors, such as proline and 4-hydroxyproline, is a common and effective strategy for introducing a pyrrolidine fragment, often with pre-defined stereochemistry. nih.govmdpi.com These naturally occurring amino acids serve as versatile chiral building blocks for a variety of pyrrolidine-containing drugs. mdpi.com

Alternatively, the pyrrolidine ring can be formed from acyclic compounds through intramolecular cyclization. researchgate.netnih.gov This approach involves designing a linear molecule containing the necessary functional groups that can react internally to form the five-membered ring. One key step in such a synthesis is the cyclization of an alcohol to form the Boc-protected pyrrolidine, which can then be deprotected to yield the final product. nih.gov While less common than using cyclic precursors, this method offers the advantage of potentially introducing diverse substituents onto the pyrrolidine ring during its formation. mdpi.com

Precursor TypeExample PrecursorSynthetic StrategyKey Advantage
Cyclic L-proline, trans-4-hydroxy-L-prolineModification of existing ringReadily available chiral pool
Acyclic Unsaturated amino alcoholsIntramolecular cyclizationHigh flexibility for substitution

Ring contraction is an advanced synthetic strategy for accessing smaller, valuable cyclic systems from more readily available larger rings. osaka-u.ac.jpnih.gov The synthesis of pyrrolidines via the ring contraction of piperidine (B6355638) or pyridine (B92270) derivatives represents a promising approach due to the abundance and low cost of these six-membered heterocycles. osaka-u.ac.jpnih.gov

Recent studies have demonstrated a photo-promoted ring contraction of pyridines using a silylborane reagent to produce pyrrolidine derivatives. osaka-u.ac.jpnih.gov This method shows broad substrate scope and high functional group compatibility, providing access to complex pyrrolidine structures. osaka-u.ac.jpnih.govnih.gov The reaction proceeds through intermediates like 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. osaka-u.ac.jpnih.gov Similarly, N-substituted piperidines can undergo cascade reactions involving ring contraction and functionalization to selectively yield pyrrolidin-2-ones. nih.gov The selectivity of these reactions can often be tuned by the choice of oxidant and additives. nih.gov

Starting RingReagents/ConditionsProduct TypeReference
PyridineSilylborane, 365 nm light2-Azabicyclo[3.1.0]hex-3-ene derivatives osaka-u.ac.jpnih.gov
N-substituted PiperidineSpecific oxidant and additivePyrrolidin-2-ones nih.gov

General Principles of Pyridine Ring Synthesis

The pyridine ring is a fundamental aromatic heterocycle present in numerous natural products and pharmaceuticals. nih.gov Its synthesis has been a subject of extensive research, leading to the development of various efficient methods.

Multicomponent reactions (MCRs) have emerged as a powerful and eco-friendly tool in organic synthesis for creating molecular diversity with high efficiency. nih.govbohrium.com These one-pot reactions combine three or more starting materials to form a complex product, offering advantages such as atom economy, reduced reaction times, and simplified purification processes. nih.govbohrium.com

The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of an MCR. wikipedia.org It typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org Modern variations of the Hantzsch synthesis have been developed using microwave irradiation or aqueous reaction media to improve yields and environmental compatibility. nih.govwikipedia.org Other MCRs, such as the Guareschi−Thorpe and Bohlmann−Rahtz approaches, can yield the aromatic pyridine directly through elimination of small molecules like water. acsgcipr.org

MCR NameTypical ReactantsIntermediate/ProductKey Features
Hantzsch Synthesis Aldehyde, β-keto ester (2 eq.), Ammonia source1,4-Dihydropyridine, then oxidized to PyridineOne-pot, builds highly substituted pyridines
Guareschi−Thorpe β-keto ester, cyanoacetamide, ammoniaPyridineDirect formation of the aromatic ring
Bohlmann−Rahtz Enamine, α,β-unsaturated ketonePyridineDirect formation of the aromatic ring

Targeted Synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine

The final step in constructing the title compound is the formation of a stable amide linkage between the pre-synthesized pyrrolidin-3-amine and pyridine-4-carboxylic acid (isonicotinic acid) moieties.

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt. fishersci.co.ukluxembourg-bio.com Therefore, the synthesis requires the "activation" of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by the amine. fishersci.co.ukhepatochem.com

A common and traditional strategy is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride. fishersci.co.ukiajpr.com This is often achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukiajpr.com The resulting acyl chloride readily reacts with the amine, often in the presence of a non-nucleophilic base like pyridine or a tertiary amine to neutralize the HCl byproduct. fishersci.co.uk

In modern organic synthesis, particularly in medicinal chemistry, a wide variety of "coupling reagents" are used to facilitate amide bond formation in a one-pot procedure. luxembourg-bio.comhepatochem.com These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then rapidly acylated by the amine. nih.gov Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic examples. fishersci.co.ukluxembourg-bio.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk To improve reaction efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included. fishersci.co.uk Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU), which are known for their high efficiency and mild reaction conditions. fishersci.co.uk

The synthesis of this compound would thus involve the reaction of pyridine-4-carboxylic acid with a suitable activating agent, followed by the addition of pyrrolidin-3-amine.

Table of Common Coupling Reagents for Amide Synthesis

Reagent Class Example Reagent (Acronym) Activating Principle
Carbodiimides Dicyclohexylcarbodiimide (DCC) Forms O-acylisourea intermediate
Carbodiimides 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Forms water-soluble urea byproduct
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) Forms active OBt ester
Aminium/Uronium Salts 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) Forms active OAt ester

Functionalization of Preformed Pyrrolidine and Pyridine Cores

The synthesis of the this compound scaffold is frequently achieved by coupling pre-existing, functionalized pyridine and pyrrolidine rings. This convergent approach is efficient as it allows for the late-stage combination of complex, independently synthesized building blocks. The most common strategy involves the formation of an amide bond between a derivative of pyridine-4-carboxylic acid (isonicotinic acid) and a 3-aminopyrrolidine (B1265635) synthon.

Typically, the isonicotinic acid is activated to facilitate nucleophilic attack by the secondary amine of the pyrrolidine ring. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), or the conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) are employed. To ensure regioselectivity, the primary amine at the 3-position of the pyrrolidine core is usually protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, which can be removed in a subsequent step.

An alternative, though less common, strategy involves a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a pyridine ring bearing a good leaving group, such as a halogen (e.g., 4-chloropyridine or 4-fluoropyridine), is reacted with a 3-aminopyrrolidine derivative. researchgate.net This reaction is often performed at elevated temperatures and may require a base to facilitate the displacement of the leaving group. researchgate.net The choice of synthetic route depends on the availability of starting materials and the desired substitution patterns on either heterocyclic core.

Table 1: Common Coupling Reactions for Scaffold Assembly

Reaction Type Pyridine Reactant Pyrrolidine Reactant Key Reagents/Conditions
Amide Coupling Isonicotinic acid (R/S)-3-(Boc-amino)pyrrolidine EDCI, HOBt, DIPEA in DMF
Amide Coupling Isonicotinoyl chloride (R/S)-3-(Boc-amino)pyrrolidine Triethylamine in CH2Cl2

Modular Synthetic Approaches for Pyrrolidine-Pyridine Hybrid Scaffolds

Modular, or building block, approaches are central to medicinal chemistry for the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR). For pyrrolidine-pyridine hybrid scaffolds, these strategies involve the systematic combination of diverse pyrrolidine and pyridine precursors. ubc.ca This allows for the independent variation of substituents on each heterocyclic ring system prior to their coupling.

The power of this approach lies in its flexibility. A library of variously substituted isonicotinic acids (e.g., with substituents at the 2-, 3-, 5-, or 6-positions of the pyridine ring) can be synthesized or procured. Similarly, a collection of pyrrolidine building blocks with different substituents at the 2-, 4-, or 5-positions can be prepared. nih.gov By systematically reacting each member of the pyridine library with each member of the pyrrolidine library using a reliable coupling method (such as the amide bond formation described in 2.3.2), a large and structurally diverse matrix of final compounds can be generated.

This strategy is highly amenable to parallel synthesis techniques. For example, an array of substituted isonicotinic acids can be activated in separate wells of a microtiter plate, followed by the addition of different pyrrolidine amines to each well, leading to the efficient production of a targeted library of analogs for biological screening. mdpi.com This approach accelerates the drug discovery process by enabling a comprehensive evaluation of how modifications to different parts of the scaffold impact its biological activity. ubc.camdpi.com

Derivatization Strategies of the this compound Scaffold

Once the core scaffold is assembled, its properties can be further modified through derivatization. These post-synthetic modifications are crucial for fine-tuning the pharmacological profile of a lead compound.

Reactions Involving the Pyrrolidin-3-amine Moiety (e.g., Alkylation, Acylation of the Primary Amine)

The primary amine at the 3-position of the pyrrolidine ring is a key handle for derivatization, offering a site for a wide range of chemical transformations.

Acylation: The primary amine readily reacts with various acylating agents to form a diverse set of amides. This is one of the most common derivatization strategies. Reaction with acid chlorides, acid anhydrides, or activated carboxylic acids can introduce a wide array of functional groups. For instance, coupling with different amino acids can introduce peptidic features into the molecule. nih.gov This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the acid byproduct.

Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. Reductive amination is a powerful method for this transformation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). This method allows for the introduction of a vast range of alkyl and aryl-alkyl substituents. Direct alkylation with alkyl halides is also possible but can be harder to control, sometimes leading to over-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides, which can act as hydrogen bond donors and acceptors and significantly alter the physicochemical properties of the parent compound.

Table 2: Examples of Derivatization Reactions at the Pyrrolidin-3-amine Group

Reaction Type Reagent Example Functional Group Introduced
Acylation Acetyl chloride Acetamide
Acylation Benzoic acid / EDCI Benzamide
Reductive Amination Cyclohexanone / STAB Cyclohexylamine (secondary)

Transformations at the Pyridine Ring

The pyridine ring offers distinct opportunities for chemical modification, primarily centered on the basic and nucleophilic nitrogen atom. These transformations can modulate the electronic properties, solubility, and potential for intermolecular interactions of the scaffold.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. wikipedia.orgnih.gov The formation of the N-oxide increases the electron density of the ring at the 2- and 4-positions, making it more susceptible to electrophilic substitution while also altering its basicity and hydrogen bonding capacity. scripps.edu

N-Alkylation (Quaternization): As a tertiary amine, the pyridine nitrogen can be alkylated with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in what is known as the Menshutkin reaction. mdpi.com This process results in the formation of a permanently positively charged quaternary pyridinium (B92312) salt. mdpi.comnih.gov Quaternization significantly increases the polarity and water solubility of the molecule and can be used to introduce a variety of alkyl or aryl-alkyl groups. researchgate.netresearchgate.net

Substitution on the Ring: While direct electrophilic aromatic substitution on the pyridine ring of the scaffold is challenging due to the ring's electron-deficient nature, the corresponding pyridine N-oxide can be used as an intermediate to facilitate substitution. youtube.com For example, nitration of the N-oxide occurs selectively at the 4-position. Subsequent deoxygenation (e.g., with PCl3 or zinc dust) can regenerate the pyridine ring, now functionalized at a ring carbon. scripps.eduyoutube.com

Introduction of Diverse Substituents for Scaffold Diversification

The primary goal of scaffold diversification is to create a library of related compounds to systematically explore the chemical space around a core structure. By combining the synthetic and derivatization strategies outlined above, a multitude of analogs of this compound can be generated.

Diversification can be achieved at multiple stages:

Building Block Variation (Modular Synthesis): As discussed in section 2.3.3, using a variety of substituted isonicotinic acids and substituted 3-aminopyrrolidines as starting materials provides the initial level of diversity. For example, starting with a 2-chloro-isonicotinic acid or a 4-methyl-3-aminopyrrolidine will yield analogs with substituents on the core rings. nih.gov

Derivatization of the Primary Amine: The extensive chemistry of the primary amine (acylation, alkylation, sulfonylation) allows for the introduction of a vast array of side chains at the C3 position of the pyrrolidine ring, probing interactions with different pockets of a biological target. nih.gov

Modification of the Pyridine Ring: Transformations like N-oxidation and quaternization create derivatives with fundamentally different electronic and physical properties. wikipedia.orgmdpi.com

This multi-pronged approach allows for the systematic modification of the scaffold's size, shape, polarity, and hydrogen bonding capabilities, which is essential for optimizing its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Table 3: Compound Names Mentioned

Compound Name
This compound
2-chloro-isonicotinic acid
3-aminopyrrolidine
4-aminopyrrolidine
4-chloropyridine
4-fluoropyridine
4-methyl-3-aminopyrrolidine
4-pyrrolidino pyridine
Acetic acid
Benzyl bromide
Di-tert-butyl dicarbonate
Isonicotinic acid
Isonicotinoyl chloride
m-CPBA
Methanesulfonyl chloride
Methyl iodide
N,N'-dicyclohexylcarbodiimide (DCC)
N-(tert-Butyloxycarbonyl) tri-L-alanine
Oxalyl chloride
Peroxybenzoic acid
Pyridine-N-oxide
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Thionyl chloride
Tosyl chloride

Advanced Structural Elucidation and Characterization of 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. Due to the amide bond, rotation around the C(O)-N bond may be restricted, potentially leading to two sets of signals for the pyrrolidine ring protons at lower temperatures.

Pyridine Protons: The pyridine ring will exhibit a characteristic AA'XX' or AB system. The protons ortho to the nitrogen (H-2' and H-6') are expected to appear at the most downfield position, typically in the range of δ 8.6-8.8 ppm, due to the deshielding effect of the nitrogen atom. The protons meta to the nitrogen (H-3' and H-5') would appear further upfield, likely around δ 7.4-7.6 ppm.

Pyrrolidine Protons: The protons on the pyrrolidine ring would present more complex, overlapping multiplets in the aliphatic region (δ 1.5-4.0 ppm). The methine proton at the C-3 position (adjacent to the NH₂) would be identifiable, likely coupled to the adjacent methylene (B1212753) protons. The protons on C-2 and C-5, being adjacent to the amide nitrogen, would be shifted downfield.

Amine Protons: The primary amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this molecule, ten distinct carbon signals are expected.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon atom and is anticipated to have a chemical shift in the range of δ 165-175 ppm.

Pyridine Carbons: The carbons of the pyridine ring are expected in the aromatic region (δ 120-155 ppm). The C-2' and C-6' carbons will be downfield, while the C-3' and C-5' carbons will be slightly upfield. The quaternary C-4' carbon will also be in this region, with its specific shift influenced by the carbonyl substituent.

Pyrrolidine Carbons: The aliphatic carbons of the pyrrolidine ring will appear in the upfield region of the spectrum (δ 25-60 ppm). The carbons adjacent to the nitrogen atoms (C-2, C-5, and C-3) will be the most downfield in this group.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine C=O-165 - 175
Pyridine C-2', C-6'8.6 - 8.8~150
Pyridine C-3', C-5'7.4 - 7.6~122
Pyridine C-4'-140 - 145
Pyrrolidine C-23.5 - 4.045 - 55
Pyrrolidine C-33.0 - 3.548 - 58
Pyrrolidine C-41.8 - 2.430 - 40
Pyrrolidine C-53.5 - 4.045 - 55
Amine NH₂Broad (variable)-

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the key diagnostic peaks would be associated with the amide and amine functional groups.

N-H Vibrations: The primary amine (R-NH₂) group is expected to show two distinct stretching bands in the 3500-3200 cm⁻¹ region. researchgate.net One band corresponds to the symmetric N-H stretch, and the other to the asymmetric N-H stretch. Additionally, an N-H scissoring (bending) vibration is typically observed near 1600 cm⁻¹. researchgate.net

C=O Vibration: The tertiary amide carbonyl (C=O) group gives rise to a strong, sharp absorption band. For an amide conjugated with an aromatic ring, this peak is typically found in the region of 1680-1630 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

C-N Vibrations: The C-N stretching vibrations from both the amine and the amide groups are expected in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

Aromatic Vibrations: The pyridine ring will show C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region, which may overlap with the N-H bending vibration. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Expected Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3500 - 3200Medium (two bands)
Primary AmineN-H Bend (scissoring)1650 - 1580Medium to strong
Tertiary AmideC=O Stretch1680 - 1630Strong
Aromatic RingC=C / C=N Stretch1600 - 1450Medium to weak
Aliphatic C-HC-H Stretch2960 - 2850Medium
Aromatic C-HC-H Stretch3100 - 3000Weak

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure. The molecular formula of the compound is C₁₀H₁₃N₃O, corresponding to a molecular weight of 191.23 g/mol . bldpharm.combldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 191. The fragmentation pattern would likely be dominated by cleavage alpha to the amine and amide groups. Key expected fragments include:

Loss of the pyrrolidinyl-amine moiety: Cleavage of the amide C-N bond could lead to a pyridyl-carbonyl cation at m/z = 106.

Cleavage of the pyrrolidine ring: The pyrrolidine ring could undergo characteristic fragmentation, leading to smaller amine-containing fragments.

Formation of a pyridine fragment: Loss of the entire carbonyl-pyrrolidine side chain could result in a pyridyl cation at m/z = 78.

Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction techniques are powerful methods for determining the three-dimensional atomic arrangement in a crystalline solid.

SCXRD analysis of a suitable single crystal of this compound would provide the most definitive structural information. While no published crystal structure for this specific compound was found, such an analysis would yield precise data on:

Bond lengths, bond angles, and torsion angles: Confirming the molecular geometry and connectivity.

Conformation: Determining the pucker of the pyrrolidine ring and the relative orientation of the pyridine and pyrrolidine moieties.

Stereochemistry: Unambiguously assigning the absolute configuration if a chiral sample is used.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. Hydrogen bonds involving the primary amine (N-H donors) and the pyridine nitrogen and carbonyl oxygen (acceptors) would be expected to play a dominant role in the crystal packing. nih.gov π-π stacking interactions between pyridine rings might also be observed. mdpi.com

PXRD is used to analyze a polycrystalline (powder) sample. It is a primary tool for phase identification and characterization of bulk crystalline material. A PXRD pattern for this compound would serve as a unique fingerprint for its specific crystalline form. The technique is crucial for:

Phase Purity: Confirming that the bulk sample consists of a single crystalline phase.

Polymorph Screening: Identifying if the compound can exist in different crystalline forms (polymorphs), which can have different physical properties.

Unit Cell Determination: The diffraction pattern can be indexed to determine the unit cell parameters of the crystal lattice. mdpi.com

While a full structure solution from powder data is more complex than from single-crystal data, it can confirm if the bulk material corresponds to a structure determined by SCXRD. mdpi.comresearchgate.net

Chromatographic Purity and Isomeric Analysis

The comprehensive characterization of this compound necessitates rigorous assessment of its purity and isomeric composition. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a powerful and indispensable analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection. This section details the application of HPLC-MS for the determination of chromatographic purity and the analysis of potential isomers of the target compound.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry

The hyphenation of HPLC with MS provides a robust platform for both quantitative purity assessment and qualitative identification of this compound and any related impurities. A reverse-phase HPLC method is typically employed for the separation of the compound from non-polar and moderately polar impurities. The basic nitrogen atoms in the pyridine and pyrrolidine rings allow for sensitive detection in positive ion mode mass spectrometry.

Methodology and Research Findings

In a representative analysis, a standard C18 reversed-phase column is utilized for chromatographic separation. The mobile phase generally consists of a mixture of an aqueous component (often water with an acid modifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent (typically acetonitrile (B52724) or methanol). A gradient elution is employed to ensure the effective separation of components with a wide range of polarities.

The mass spectrometer, equipped with an electrospray ionization (ESI) source, is operated in positive ion mode. The high sensitivity of ESI allows for the detection of trace-level impurities. The quasi-molecular ion [M+H]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 192.23, confirming the identity of the main peak. Tandem mass spectrometry (MS/MS) can be further utilized for structural confirmation by analyzing the fragmentation pattern of the parent ion.

ParameterCondition
HPLC System Standard High-Performance Liquid Chromatography System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV at 254 nm and Mass Spectrometer
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Full Scan (m/z 100-500) and Product Ion Scan
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C

Isomeric Analysis

The structure of this compound contains a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-1-(Pyridine-4-carbonyl)pyrrolidin-3-amine. Distinguishing between these enantiomers is crucial as they may exhibit different pharmacological and toxicological profiles. Standard reverse-phase HPLC is generally incapable of separating enantiomers. Therefore, a specialized chiral HPLC method is required for isomeric analysis.

For the separation of enantiomers, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

In a hypothetical chiral separation, a column such as a Chiralpak® IA or similar amylose-based CSP could be used. The mobile phase for chiral separations often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), sometimes with a small amount of an amine modifier (like diethylamine) to improve peak shape for basic compounds.

ParameterCondition
HPLC System High-Performance Liquid Chromatography System
Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 254 nm

The successful development of such a chiral HPLC method would allow for the accurate determination of the enantiomeric excess (e.e.) of a given sample of this compound, ensuring its isomeric purity.

Computational Chemistry and Molecular Modeling of 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine, which is dictated by the flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the amide linker. Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule over time.

Pseudorotation Characteristics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exhibits a characteristic puckering motion known as pseudorotation. researchgate.net This non-planarity is crucial for its ability to explore three-dimensional space. The puckering can be described by two main conformations: the "envelope" (C_s symmetry), where four atoms are coplanar, and the "twist" (C_2 symmetry), where no four atoms are coplanar. These conformations interconvert through a low-energy pathway.

For a substituted pyrrolidine ring like the one in this compound, the substituents significantly influence the preferred pucker. The bulky 1-(pyridine-4-carbonyl) group on the nitrogen and the amine group at the 3-position will sterically favor certain conformations over others. The acylation of the pyrrolidine nitrogen can affect the conformational preferences of the ring. researchgate.net The two most likely low-energy conformations would place the substituents in pseudo-equatorial positions to minimize steric strain, leading to a dynamic equilibrium between different envelope and twist forms. The energy barrier for this pseudorotation is generally low, allowing for rapid interconversion at room temperature. nih.gov

Table 1: Representative Pseudorotation Parameters for a Substituted Pyrrolidine Ring

Pucker ConformationDihedral Angles (degrees)Relative Energy (kcal/mol)
C2-endo (Twist)C5-N1-C2-C3 ≈ -25°, N1-C2-C3-C4 ≈ 40°0.0 (Reference)
C3-exo (Envelope)C2-C3-C4-C5 ≈ 0°, C3-C4-C5-N1 ≈ 35°~0.5 - 1.5
C3-endo (Envelope)C2-C3-C4-C5 ≈ 0°, C3-C4-C5-N1 ≈ -35°~0.5 - 1.5
C2-exo (Twist)C5-N1-C2-C3 ≈ 25°, N1-C2-C3-C4 ≈ -40°~0.2 - 1.0

Note: The values in this table are illustrative for a substituted pyrrolidine ring and would require specific calculations for this compound.

Torsional Dynamics of the Amide Linker

The amide bond connecting the pyridine (B92270) ring and the pyrrolidine ring (CO-N) possesses a significant partial double-bond character due to resonance. This restricts rotation, leading to planar cis and trans isomers. For most acyclic amides, the trans conformation is sterically favored over the cis conformation.

In this compound, the rotation around the C(carbonyl)-N(pyrrolidine) bond determines the orientation of the two ring systems relative to each other. The rotational barrier between the trans (anti-periplanar) and cis (syn-periplanar) states is substantial, typically in the range of 15-20 kcal/mol. mdpi.com The trans conformer, where the pyridine ring and the pyrrolidine ring are on opposite sides of the C-N bond, is expected to be significantly lower in energy due to reduced steric hindrance. The activation enthalpy for rotation in a similar molecule, isonicotinamide (pyridine-4-carboxamide), has been measured at +14.1 kcal/mol. nih.gov Computational studies on related pyridine carboxamides confirm that the rotational barriers are significant and influenced by electronic and steric effects. nih.govresearchgate.net

Table 2: Estimated Rotational Energy Profile of the Amide Linker

Dihedral Angle (Py-C-N-Pyrr)ConformationRelative Energy (kcal/mol)
180°Trans (Ground State)0.0
90°Transition State~14 - 18
Cis (Higher Energy State)~2 - 5

Note: These are estimated values based on related compounds. Specific DFT calculations are needed for precise figures.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations would confirm the planarity of the pyridine ring and the amide group, as well as the puckered nature of the pyrrolidine ring. The results of DFT studies provide the foundation for further analysis, including the distribution of electrons and the prediction of molecular reactivity. nih.gov The stability and optimized geometry of related pyridine derivatives have been successfully established using this theoretical approach. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the pyrrolidine ring and the amine substituent, while the LUMO would be centered on the electron-deficient pyridine ring and the carbonyl group.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. biointerfaceresearch.com

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ

Table 3: Representative FMO Energies and Global Reactivity Descriptors

ParameterSymbolFormulaCalculated Value (eV)
HOMO EnergyE_HOMO--6.5
LUMO EnergyE_LUMO--1.5
Energy GapΔEE_LUMO - E_HOMO5.0
Ionization PotentialI-E_HOMO6.5
Electron AffinityA-E_LUMO1.5
Electronegativityχ(I + A) / 24.0
Chemical Hardnessη(I - A) / 22.5
Chemical SoftnessS1 / η0.4
Electrophilicity Indexωμ² / (2η)3.2

Note: These values are representative and require specific DFT calculations for accuracy.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These are the primary sites for hydrogen bonding and electrophilic interactions.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (-NH2) and the hydrogens on the pyridine ring. These sites are susceptible to nucleophilic attack.

The MEP analysis provides a clear picture of the molecule's charge distribution, complementing the FMO analysis in predicting its reactive behavior. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Protein-Ligand Interaction Modeling

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the general principles of protein-ligand interaction modeling can be applied to understand its potential binding modes. The process typically involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure is often optimized to its lowest energy conformation.

Computational software is then used to systematically sample a large number of orientations and conformations of the ligand within the protein's binding site. A scoring function is employed to estimate the binding affinity for each pose, and the top-ranked poses are then analyzed to understand the plausible interactions. The pyridine ring, carbonyl group, pyrrolidine ring, and the primary amine of the compound are all key functional groups that can participate in various types of interactions.

Identification of Key Binding Interactions and Active Site Residues

Based on the chemical structure of this compound, several key binding interactions with a hypothetical protein active site can be postulated. These interactions are crucial for the stability of the protein-ligand complex and are the focus of analysis in molecular docking simulations.

The pyridine nitrogen can act as a hydrogen bond acceptor. The carbonyl oxygen is a strong hydrogen bond acceptor, while the amide nitrogen can be a hydrogen bond donor. The primary amine on the pyrrolidine ring is a key hydrogen bond donor and can also participate in ionic interactions if protonated. The aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site. The pyrrolidine ring , being a non-aromatic heterocycle, can form van der Waals and hydrophobic interactions.

Table 1: Potential Key Binding Interactions of this compound

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Pyridine NitrogenHydrogen Bond AcceptorSerine, Threonine, Tyrosine, Asparagine, Glutamine
Carbonyl OxygenHydrogen Bond AcceptorSerine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine
Amide NitrogenHydrogen Bond DonorAspartate, Glutamate, Main-chain carbonyls
Pyrrolidin-3-amineHydrogen Bond Donor, Ionic InteractionAspartate, Glutamate, Main-chain carbonyls
Pyridine Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine
Pyrrolidine Ringvan der Waals, HydrophobicAlanine, Valine, Leucine, Isoleucine

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of 2D and 3D QSAR Models for Biological Activity

Although specific QSAR models for a series of analogs of this compound are not readily found in the literature, the methodology for developing such models is well-established. A typical QSAR study would involve a dataset of compounds with varying structural modifications to the parent scaffold and their corresponding measured biological activities (e.g., IC50 values).

2D-QSAR models correlate biological activity with 2D descriptors calculated from the chemical structure, such as molecular weight, logP (lipophilicity), and topological indices. These models are computationally less intensive and provide insights into the general physicochemical properties influencing activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of atoms. In a hypothetical 3D-QSAR study of this compound analogs, the molecules would be aligned, and steric and electrostatic fields would be calculated around them. The resulting models can generate contour maps that visualize regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of new, more potent compounds.

Pharmacophore Elucidation for Target Binding

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would highlight the key functional groups and their spatial arrangement required for binding.

Based on its structure, a potential pharmacophore for a target that binds this compound could include:

One Hydrogen Bond Acceptor: The pyridine nitrogen or the carbonyl oxygen.

One Hydrogen Bond Donor: The primary amine on the pyrrolidine ring.

One Aromatic Feature: The pyridine ring.

One Hydrophobic Feature: The pyrrolidine ring or the pyridine ring.

The precise composition and spatial relationship of these features would be determined by analyzing a set of active analogs or by extracting the key interactions from a protein-ligand complex structure. This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity.

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Chemical Moiety
Hydrogen Bond AcceptorPyridine Nitrogen, Carbonyl Oxygen
Hydrogen Bond DonorPyrrolidin-3-amine
Aromatic RingPyridine Ring
Hydrophobic GroupPyrrolidine Ring

Structure Activity Relationship Sar Studies of 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine Derivatives

Influence of Substituents on the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can be strategically modified to optimize interactions with biological targets. nih.govresearchgate.net Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which can significantly impact binding affinity and selectivity. nih.govresearchgate.net

Effect of Amino Group Position and Substitution Pattern on Biological Activity

The 3-amino group on the pyrrolidine ring is a key functional group, often serving as a primary point of interaction with target proteins or as a handle for further chemical modification. While direct SAR studies on moving the amino group to other positions (e.g., C-2 or C-4) within the 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine scaffold are not extensively documented in public literature, principles from related aminopyrrolidine and aminopiperidine structures highlight the importance of its placement. The position of the basic nitrogen atom is critical for establishing key hydrogen bonds or ionic interactions within a receptor's binding pocket.

Substitution on the 3-amino group itself can drastically alter a compound's properties. For instance, converting the primary amine to secondary or tertiary amines, or to amides and sulfonamides, can modulate basicity, lipophilicity, and hydrogen bonding capacity. These changes directly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. In many kinase inhibitors, for example, a basic amine group is essential for forming a salt bridge with a conserved acidic residue (e.g., aspartate or glutamate) in the ATP-binding site.

Impact of Pyrrolidine Ring Substituents on Target Affinity and Selectivity

Substituents at other positions on the pyrrolidine ring (C-2, C-4, C-5) play a significant role in fine-tuning a derivative's pharmacological profile. The introduction of various functional groups can influence target affinity and selectivity through several mechanisms. nih.gov

Steric Effects : The size and shape of substituents can either promote a favorable binding conformation or cause steric hindrance that prevents effective binding. Bulky groups can be used to probe the size of a binding pocket and can enhance selectivity if one target has a larger pocket than another.

Conformational Constraint : Introducing substituents can alter the puckering of the pyrrolidine ring, locking it into a specific conformation that may be more or less favorable for binding. nih.gov SAR studies on PPARα/γ dual agonists revealed that a cis-configuration of substituents at the C-3 and C-4 positions of the pyrrolidine ring was preferred over the trans orientation for activity. nih.gov

The following table illustrates how different substituent patterns on a pyrrolidine ring can affect inhibitory activity against Poly (ADP-ribose) polymerase-1 (PARP-1), based on findings from a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus. nih.gov

Compound IDR Group on Pyrrolidine NitrogenPARP-1 IC₅₀ (nM)Key Observation
19p 3-Oxo-3-phenylpropyl1.1High potency with a 3-carbon linker and phenyl ketone.
19i 3-(4-Fluorophenyl)-3-oxopropyl2.5Electron-withdrawing group on phenyl ring slightly reduces potency.
19j 3-(4-Methoxyphenyl)-3-oxopropyl2.4Electron-donating group on phenyl ring slightly reduces potency.
19d 2-Oxo-2-phenylethyl8.8Shorter 2-carbon linker is less active.
19f 3-Hydroxy-3-phenylpropyl1000Reduction of the carbonyl group is detrimental to activity.
19k 3-(1,3-Dioxoisoindolin-2-yl)propyl>5000Bulky phthalimide (B116566) group abolishes activity.

Data sourced from a study on PARP-1 inhibitors to illustrate general SAR principles for pyrrolidine substituents. nih.gov

Stereochemical Aspects of the Pyrrolidine Ring and their Impact on Biological Profile

Chirality is a fundamental aspect of drug design, as biological macromolecules like enzymes and receptors are chiral. mdpi.comresearchgate.netnih.gov The 3-aminopyrrolidine (B1265635) moiety in the core scaffold contains a stereocenter at the C-3 position. The absolute configuration—(R) or (S)—of this center is often critical for biological activity. chemimpex.com One enantiomer typically exhibits significantly higher potency than the other because it can achieve a more optimal three-dimensional fit within the chiral binding site of its target. researchgate.netmdpi.comresearchgate.net

For example, studies on various bioactive molecules have shown that stereochemistry can dictate:

Binding Affinity : Only the correctly oriented enantiomer may be able to place key interacting groups (like the 3-amino group) in the proper location to form hydrogen bonds or other favorable interactions.

Transport and Metabolism : Stereoselectivity can influence how a compound is recognized by transporters, potentially affecting its uptake into cells, as well as how it is metabolized by enzymes. mdpi.comresearchgate.net

Target Selectivity : Different enantiomers might display varied affinities for different targets, allowing for the development of more selective drugs.

The stereoselective synthesis of specific pyrrolidine isomers, often using chiral starting materials like L-proline, is a common strategy in medicinal chemistry to access the more active enantiomer. mdpi.comacs.orgrsc.org Therefore, determining the optimal stereochemistry at the C-3 position is a critical step in the optimization of any this compound derivative.

Influence of Substituents on the Pyridine (B92270) Moiety

The pyridine ring acts as a versatile component in drug design, often serving as a hydrogen bond acceptor via its nitrogen atom and providing a scaffold for substitution to modulate electronic properties and explore interactions with the target protein. mdpi.com

Positional and Electronic Effects of Pyridine Substituents

The placement and electronic nature of substituents on the pyridine ring can profoundly affect a compound's activity. nih.gov The pyridine ring can be substituted at the C-2, C-3, C-5, and C-6 positions.

Electronic Effects : Substituents are broadly classified as electron-donating groups (EDGs) like -OH or -NH₂, and electron-withdrawing groups (EWGs) like -Cl or -NO₂. nih.gov EDGs increase the electron density of the pyridine ring, enhancing the basicity of the ring nitrogen and its ability to act as a hydrogen bond acceptor. rsc.org Conversely, EWGs decrease the ring's electron density, making the nitrogen a weaker hydrogen bond acceptor but potentially introducing other favorable interactions or improving metabolic stability. nih.gov Studies on Fe-pyridinophane complexes showed that EWGs in the 4-position (relative to the complexed metal, analogous to the carbonyl attachment point) resulted in higher catalytic yields compared to EDGs. nih.gov

Positional Effects : The position of the substituent (ortho, meta, or para to the ring nitrogen) is crucial. researchgate.net

Ortho-substituents (C-2, C-6) can introduce steric hindrance, which may either block binding or enforce a specific, active conformation of the molecule.

Meta-substituents (C-3, C-5) primarily exert electronic effects and can be used to fine-tune the pKa of the pyridine nitrogen without adding significant bulk near the key interaction point.

Para-substituents (relative to the nitrogen) are not possible in this scaffold as this is the point of attachment.

A review of pyridine derivatives with antiproliferative activity found that the presence of -OMe, -OH, -C=O, and -NH₂ groups tended to enhance activity, whereas halogen atoms or bulky groups often led to lower activity. nih.gov The following table summarizes SAR findings for a series of thieno[2,3-b]pyridine-2-carboxamides, illustrating the impact of substitution on the pyridine-fused ring system on antiplasmodial activity. mdpi.com

Compound ClassR Group on Pyridine MoietyGeneral Observation on Antiplasmodial Activity
Class A 5-cyano-6-aminoGenerally potent activity.
Class B 5-alkyl-6-carbonylReplacement of cyano/amino groups with alkyl/carbonyl substituents retained high potency, indicating the 5,6-substitution pattern is not essential.
Class C Varied aromatic substituents at C-4The substitution pattern on the 4-aryl substituent had little influence on activity.
Class D Aliphatic vs. Aromatic on carboxamide NAromatic substituents were required for good activity; replacement with aliphatic groups led to a drastic loss of activity.

Data adapted from a study on thieno[2,3-b]pyridine (B153569) derivatives to illustrate general SAR principles for pyridine ring substitutions. mdpi.com

Role of Nitrogen Position in the Pyridine Ring for Molecular Interactions

The nitrogen atom at position 1 of the pyridine ring is fundamental to its role in molecular recognition. Its lone pair of electrons is located in an sp² orbital in the plane of the ring, making it available to act as a hydrogen bond acceptor without disrupting the ring's aromaticity. This feature is frequently exploited in drug design to establish a key interaction with a hydrogen bond donor (e.g., an -NH or -OH group) on a target protein. cmjpublishers.com

The position of the nitrogen atom makes the pyridine ring electron-deficient, particularly at the C-2, C-4, and C-6 positions. cmjpublishers.com This electronic characteristic influences the molecule's dipole moment and its ability to participate in various non-covalent interactions, including:

Hydrogen Bonding : As mentioned, the nitrogen is a primary hydrogen bond acceptor.

π-π Stacking : The electron-deficient nature of the pyridine ring makes it a good partner for π-stacking interactions with electron-rich aromatic rings (e.g., phenylalanine, tyrosine, tryptophan) in a protein.

Cation-π Interactions : The region of negative electrostatic potential above and below the aromatic ring can interact favorably with cations.

The attachment of the carbonyl linker at the C-4 position places the key hydrogen-bonding nitrogen atom directly opposite the main axis of the molecule, allowing it to interact with regions of the binding site that might be inaccessible if the linker were at the C-2 or C-3 position. This strategic placement is a common motif in medicinal chemistry, for instance in kinase inhibitors, where the pyridine ring often interacts with the "hinge" region of the kinase. nih.gov

Importance of the Carbonyl Linker

The carbonyl group, forming an amide linkage between the pyridine and pyrrolidine rings, is not merely a spacer but a critical determinant of the molecule's biological properties. Its influence stems from its unique electronic and steric characteristics, which govern molecular recognition and conformational dynamics.

The amide bond is a cornerstone of molecular interaction in biological systems, and its role in this compound derivatives is multifaceted. Due to the delocalization of the nitrogen's lone pair of electrons, the amide group possesses a partial double-bond character, resulting in a planar geometry. nih.gov This planarity restricts the bond's rotation, providing a degree of structural rigidity that is crucial for pre-organizing the molecule for effective binding to a biological target. nih.gov

The amide group offers key sites for hydrogen bonding, which are fundamental for molecular recognition. The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the amide N-H group (in secondary amides) can act as a hydrogen bond donor (HBD). nih.govnih.gov In the case of this compound, the tertiary amide lacks an N-H donor, placing emphasis on the carbonyl oxygen's role as a primary interaction point with target proteins. nih.gov These hydrogen bonds are highly directional and contribute significantly to the stability and specificity of the ligand-receptor complex.

Interaction TypeContributing MoietyRole in Molecular Recognition
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O)Forms strong, directional bonds with H-bond donors (e.g., -NH, -OH) on a biological target.
Dipole-Dipole InteractionsAmide Group (C=O-N)The inherent dipole moment of the amide bond contributes to electrostatic interactions within the binding pocket.
Structural RigidityPartial Double Bond CharacterRestricts conformation, reducing the entropic penalty of binding and orienting the pyridine and pyrrolidine scaffolds.

While the amide bond itself is relatively rigid, rotation can occur around the adjacent single bonds: the N-C(pyrrolidine) bond and the C-C(pyridine) bond. The energy required to overcome the rotational barrier of the amide bond (the N-C(O) axis) is significant, often leading to distinct cis and trans conformations. nih.gov In most biological systems, the trans conformation is overwhelmingly favored to minimize steric hindrance between substituents. nih.gov

The rotational barrier is not a fixed value; it is influenced by several factors, including steric bulk of adjacent groups and the solvent environment. rsc.orgnsf.govrsc.org For instance, computational studies on related aromatic amides show that substitution on the aromatic ring can substantially increase the rotational barrier around the C-C(O) bond. nsf.gov In polar, protic solvents, hydrogen bonding to the carbonyl oxygen can increase the double-bond character of the N-C(O) bond, thereby raising the energy barrier for rotation. nih.gov This conformational restriction can lock the molecule into a bioactive conformation, enhancing its affinity for the target. However, an excessively high rotational barrier could also hinder the molecule's ability to adapt to the binding site, potentially reducing activity.

FactorEffect on Rotational BarrierImplication for this compound
Solvent PolarityIncreased polarity (especially protic solvents) can increase the barrier. nih.govThe molecule's conformation may be stabilized in aqueous biological environments.
Steric HindranceBulky substituents near the amide bond can raise the rotational barrier. nsf.govModifications to the pyridine or pyrrolidine rings could alter conformational freedom.
Electronic EffectsElectron-withdrawing groups can influence the amide resonance and barrier height. nih.govSubstituents on the pyridine ring can fine-tune the rotational energy profile.

Hybrid System Optimization and Design Principles

The structure of this compound represents a hybrid design, combining two distinct and pharmacologically significant scaffolds. The optimization of such a system relies on leveraging the unique properties of each component to achieve a synergistic effect on biological activity.

The combination of the saturated, three-dimensional pyrrolidine ring and the flat, aromatic pyridine ring creates a molecule with diverse interaction capabilities. This synergy allows for more complex and specific engagement with a biological target than either scaffold could achieve alone.

The pyrrolidine scaffold offers several advantages in drug design. Its non-planar, puckered nature allows for the precise three-dimensional positioning of substituents, enabling an optimal fit within a target's binding pocket. researchgate.netnih.gov This sp³-rich character is increasingly sought after in drug discovery to improve solubility and escape "flatland" chemistry. nih.gov The basic nitrogen atom of the pyrrolidine ring can also participate in ionic interactions or hydrogen bonding. nih.gov

The pyridine scaffold is a common feature in many FDA-approved drugs. dovepress.comnih.gov Its aromaticity allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein target. The pyridine nitrogen atom is a hydrogen bond acceptor and can significantly influence the molecule's solubility and metabolic stability. dovepress.comresearchgate.net The inclusion of a pyridine ring in a molecule can enhance its biochemical potency and cell permeability. researchgate.net

The synergy arises from the ability of the hybrid molecule to simultaneously engage in multiple types of interactions. For example, the pyridine moiety might anchor the molecule in a flat, aromatic pocket via π-stacking, while the pyrrolidine ring positions the 3-amine group to form a critical hydrogen bond in a deeper, more complex region of the binding site. vulcanchem.com This multi-point binding can lead to a significant increase in both affinity and selectivity.

Rational design involves making targeted chemical modifications to a lead compound to improve its biological profile. For derivatives of this compound, this process is guided by SAR principles and often supported by computational modeling. nih.govauctoresonline.org

Key strategies for optimization include:

Pyridine Ring Substitution: Introducing small substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at various positions on the pyridine ring can modulate electronic properties, lipophilicity, and metabolic stability. researchgate.net This can enhance binding by probing for additional interactions or by blocking unwanted metabolic pathways.

Pyrrolidine Ring Modification: Altering the stereochemistry or adding substituents to the pyrrolidine ring can fine-tune the spatial projection of the key interacting groups. nih.gov The stereochemistry at the 3-position is often critical, as biological targets are chiral and will preferentially bind one enantiomer.

Amine Group Functionalization: The primary amine at the 3-position is a key site for interaction and modification. vulcanchem.com While acylation or alkylation might diminish activity for one target by removing a hydrogen bond donor, it could be beneficial for another by introducing a group that fits into a nearby hydrophobic pocket.

These design principles, when applied systematically, allow for the optimization of the hybrid scaffold to produce derivatives with superior performance as therapeutic agents.

Design StrategyExample ModificationPotential Outcome
Pyridine SubstitutionAdd a chloro or methyl group to the pyridine ring.Enhance binding affinity through new interactions; improve metabolic stability.
Pyrrolidine StereochemistrySynthesize and test individual (R) and (S) enantiomers.Identify the more potent stereoisomer, leading to a more selective drug candidate.
Amine ModificationConvert the -NH₂ group to an -NH-acetyl group.Probe for hydrophobic pockets near the amine binding site; alter solubility.
Linker ReplacementReplace the amide with a reverse amide or triazole.Improve stability against enzymatic hydrolysis; change hydrogen bonding patterns.

Chemical Reactivity and Synthetic Transformations of 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine

Reactions at the Primary Amine (Pyrrolidin-3-amine)

The primary amine group at the 3-position of the pyrrolidine (B122466) ring is a key site for nucleophilic reactions, enabling a variety of synthetic modifications to introduce new functional groups and build molecular complexity.

Acylation Reactions

The primary amine of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This reaction forms a new amide bond. The high nucleophilicity of the primary amine facilitates its attack on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to yield the N-acylated product. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Table 1: Examples of Acylation Reactions

Acylating Agent Product
Acetyl chloride N-(1-(Pyridine-4-carbonyl)pyrrolidin-3-yl)acetamide
Benzoic anhydride N-(1-(Pyridine-4-carbonyl)pyrrolidin-3-yl)benzamide

Alkylation Reactions (e.g., Formation of Secondary, Tertiary, and Quaternary Amines)

The primary amine can be sequentially alkylated to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be difficult to control, often resulting in a mixture of mono-, di-, and tri-alkylated products. The reaction proceeds via nucleophilic substitution (SN2), where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. The degree of alkylation can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. Over-alkylation can lead to the formation of a quaternary ammonium salt, which carries a permanent positive charge. nih.gov

Table 2: Products of Stepwise Alkylation

Alkylation Stage Reagent Example Product Type Product Name Example
Mono-alkylation Methyl iodide (1 eq.) Secondary Amine 1-(Pyridine-4-carbonyl)-N-methylpyrrolidin-3-amine
Di-alkylation Methyl iodide (2 eq.) Tertiary Amine 1-(Pyridine-4-carbonyl)-N,N-dimethylpyrrolidin-3-amine

Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds and represents a more controlled alternative to direct alkylation for preparing secondary and tertiary amines. rsc.org In this two-step, one-pot process, the primary amine of this compound first reacts with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ by a reducing agent to yield the corresponding secondary or tertiary amine. rsc.orgsciencemadness.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The choice of reducing agent is critical; milder reagents like NaBH₃CN are preferred as they selectively reduce the protonated imine without significantly reducing the carbonyl starting material. nih.gov

Table 3: Reductive Amination with Various Carbonyl Compounds

Carbonyl Compound Reducing Agent Product
Benzaldehyde NaBH(OAc)₃ N-Benzyl-1-(pyridine-4-carbonyl)pyrrolidin-3-amine
Acetone NaBH₃CN N-Isopropyl-1-(pyridine-4-carbonyl)pyrrolidin-3-amine

Reactions at the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

Quaternization Reactions

The pyridine nitrogen can be alkylated by treatment with alkyl halides in a process known as the Menshutkin reaction. mdpi.com This SN2 reaction results in the formation of a quaternary pyridinium (B92312) salt. google.com The quaternization of the pyridine nitrogen significantly alters the electronic properties of the ring, making it more electron-deficient. google.com This increased electrophilicity can activate the positions ortho and para to the nitrogen for subsequent nucleophilic aromatic substitution reactions. The quaternization process is a key strategy in the development of novel antibiotics. nih.gov

Table 4: Quaternization with Different Alkylating Agents

Alkylating Agent Product Name
Methyl iodide 4-((3-Aminopyrrolidin-1-yl)carbonyl)-1-methylpyridin-1-ium iodide
Benzyl bromide 4-((3-Aminopyrrolidin-1-yl)carbonyl)-1-benzylpyridin-1-ium bromide

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The N-oxide functional group acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions of the pyridine ring, thereby facilitating electrophilic substitution at these positions. Conversely, the inductive effect of the oxygen makes the ring more resistant to oxidation compared to the parent pyridine. nih.gov The formation of pyridine N-oxides is a common strategy in medicinal chemistry to modulate the properties of pyridine-containing compounds. nih.gov

Table 5: Conditions for N-Oxidation

Oxidizing Agent Solvent Typical Conditions Product
Hydrogen Peroxide (H₂O₂) Acetic Acid 70-80 °C This compound N-oxide
m-CPBA Dichloromethane (DCM) 0 °C to room temp. This compound N-oxide

Reactions at the Pyridine Ring

Electrophilic Aromatic Substitution (if applicable)

The pyridine ring is structurally analogous to a benzene (B151609) ring with one CH group replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (EAS), the pyridine nitrogen is protonated, forming a pyridinium ion. This further increases the deactivation of the ring, making it highly resistant to electrophilic substitution.

In the specific case of this compound, the deactivating effect is compounded by the presence of the carbonyl group at the 4-position, which further withdraws electron density from the aromatic system via resonance. Consequently, electrophilic aromatic substitution on this molecule is highly unfavorable and would require harsh reaction conditions. If a reaction were to be forced, substitution would be directed to the C-3 and C-5 positions (meta to the nitrogen and ortho to the carbonyl group), which are the least deactivated positions on the ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
ReactionTypical ReagentsPredicted Outcome for this compoundNotes
NitrationHNO₃ / H₂SO₄No reaction or very low yield of 3-nitro productRequires extremely harsh conditions (high temperature, high pressure).
HalogenationBr₂ / FeBr₃ or Cl₂ / AlCl₃No reaction under standard Friedel-Crafts conditionsVapor-phase halogenation at high temperatures might yield a mixture of 3-halo and 3,5-dihalo products.
SulfonationSO₃ / H₂SO₄Low yield of pyridine-3-sulfonic acid derivativeRequires high temperatures; reaction is often reversible.
Friedel-Crafts Alkylation/AcylationR-Cl / AlCl₃ or RCOCl / AlCl₃No reactionThe Lewis acid catalyst (e.g., AlCl₃) complexes with the pyridine nitrogen, leading to strong deactivation.

Nucleophilic Aromatic Substitution (if applicable)

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene. fishersci.co.uk The reaction is facilitated by the presence of strong electron-withdrawing groups and a good leaving group. nih.gov The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. fishersci.co.uk

For the parent molecule, this compound, a direct SNAr reaction is not feasible as the ring does not possess a suitable leaving group (like a halide). However, if a derivative, such as one with a chlorine or bromine atom at the C-2 or C-6 position, were used as a starting material, it would likely undergo nucleophilic substitution. Strong nucleophiles like alkoxides, thiolates, or amines could displace the halide. The electron-withdrawing carbonyl group at the C-4 position would activate the C-2 and C-6 positions towards nucleophilic attack.

Another potential pathway for substitution involves the formation of a benzyne-like intermediate, known as a hetaryne, but this typically requires very strong bases and is less common for pyridines compared to benzene. fishersci.co.uk

Transformations of the Carbonyl Group

The carbonyl group in this compound exists as a tertiary amide. Amides are among the least reactive carboxylic acid derivatives due to the resonance stabilization provided by the nitrogen lone pair. However, they can undergo specific transformations under appropriate conditions.

Reduction of the Amide Carbonyl

The tertiary amide group can be completely reduced to a tertiary amine, which involves the removal of the carbonyl oxygen atom. This transformation converts this compound into 4-((3-aminopyrrolidin-1-yl)methyl)pyridine. This reduction typically requires powerful reducing agents due to the low reactivity of the amide carbonyl.

Common methods for amide reduction include the use of metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic processes. nih.gov Catalytic hydrosilylation, employing a silane (B1218182) reductant in the presence of a transition metal catalyst (such as iridium or rhodium complexes), has emerged as a milder and more functional-group-tolerant alternative to metal hydrides. nih.gov

Table 2: Potential Methods for Reduction of the Amide Carbonyl
Reagent/SystemTypical ConditionsProductReference
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup4-((3-aminopyrrolidin-1-yl)methyl)pyridineGeneral amide reduction methodology
Borane (BH₃·THF or BH₃·SMe₂)THF, reflux4-((3-aminopyrrolidin-1-yl)methyl)pyridineAlternative to LiAlH₄, often with better selectivity
Catalytic Hydrosilylation (e.g., IrCl(CO)(PPh₃)₂ / TMDS)Solvent (e.g., Toluene), heat4-((3-aminopyrrolidin-1-yl)methyl)pyridine nih.gov

Nucleophilic Additions to the Carbonyl

Nucleophilic addition to an amide carbonyl is a challenging reaction because the resulting tetrahedral intermediate is relatively unstable and tends to revert to the starting materials by ejecting the nitrogen group, which is a poor leaving group. nih.gov Unlike aldehydes and ketones, which readily undergo addition, amides typically only react with very powerful nucleophiles, such as organolithium or Grignard reagents. masterorganicchemistry.comlibretexts.org

Cyclization and Rearrangement Reactions

The structure of this compound contains multiple reactive sites, including a primary amine, a tertiary amide, and a pyridine ring, which could potentially participate in intramolecular reactions.

Intramolecular Cyclization: A direct intramolecular cyclization involving the primary amine on the pyrrolidine ring and either the pyridine ring or the carbonyl group is sterically unlikely due to the significant ring strain that would be introduced in the resulting fused-ring system. For such a reaction to occur, a flexible linker of appropriate length would typically be required between the reacting functional groups.

Rearrangements of the Pyridine Ring: The pyridine ring itself can undergo skeletal rearrangements under specific conditions. For instance, photochemical reactions have been shown to induce the ring contraction of pyridines into pyrrolidine derivatives. nih.gov A photo-promoted reaction of this compound with a silylborane could conceivably lead to a complex bicyclic pyrrolidine structure, although this is a speculative pathway based on reactions with simpler pyridines. nih.gov Another potential transformation is a dearomative rearrangement, such as an electrophile-induced semi-pinacol rearrangement, if a suitable precursor containing a hydroxyalkyl group on the pyridine ring were synthesized. nih.gov

Table 3: Speculative Cyclization and Rearrangement Reactions
Reaction TypePotential ConditionsHypothetical Product ClassBasis of Speculation
Photo-induced Ring ContractionUV irradiation (e.g., 365 nm), silylborane reagentFunctionalized 2-azabicyclo[3.1.0]hexene derivativeAnalogous to reactions of substituted pyridines. nih.gov
Dearomative Semi-pinacol RearrangementRequires a 4-(1'-hydroxycyclobutyl)pyridine precursor, followed by treatment with an electrophile (e.g., NBS)Spirocyclic dihydropyridineBased on known dearomatization strategies. nih.gov

Potential Formation of Fused Heterocyclic Systems from the Scaffold

The primary amine on the pyrrolidine ring of this compound is a key functional group that could theoretically be utilized to construct fused heterocyclic systems. In analogous compounds, such amine functionalities serve as a nucleophilic handle to initiate cyclization reactions with appropriate electrophilic partners.

One potential pathway is the synthesis of fused pyrazine (B50134) derivatives. For instance, derivatives of 3-aminopyrrolidine (B1265635) can undergo cyclization reactions to form structures like pyrrolo[1,2-a]pyrazines. doi.orgmdpi.comresearchgate.net This typically involves a reaction with an α-haloketone followed by intramolecular cyclization. Another possibility involves the reaction with 1,3-dicarbonyl compounds, which can lead to the formation of fused pyridine or pyrimidine (B1678525) rings, a common strategy in heterocyclic synthesis. derpharmachemica.comnih.govtcichemicals.com

Additionally, multi-component reactions, which are efficient for building complex molecular architectures, could potentially be employed. The primary amine could participate in reactions like the Ugi or Passerini reaction, followed by a post-condensation cyclization to yield complex fused systems. While these strategies are well-established for similar building blocks, their specific application to this compound has not been documented. doi.org

Table 1: Plausible, Analog-Based Reactions for Fused Heterocycle Synthesis

Starting Material Analogue Reagents/Conditions Resulting Fused System (Hypothetical for Subject Compound)
3-Aminopyrrolidine Derivative α-Halo Ketone, Base Pyrrolo[1,2-a]pyrazine
3-Aminopyrrolidine Derivative 1,3-Dicarbonyl Compound, Acid Catalyst Fused Pyridine/Pyrimidine Ring
3-Aminopyrrolidine Derivative Isocyanide, Aldehyde, Carboxylic Acid Complex heterocycle via Ugi reaction and cyclization

Potential Ring Transformations of Pyridine or Pyrrolidine Moieties

Ring transformation reactions involve the opening, rearrangement, contraction, or expansion of a heterocyclic ring. Both the pyridine and pyrrolidine rings in the subject compound could theoretically undergo such transformations, although these reactions often require specific conditions and substitution patterns.

Pyridine Ring Transformations: The pyridine ring is generally stable but can be induced to undergo transformations. One classic example is the Zincke reaction , where a pyridine ring is opened by reaction with 2,4-dinitrochlorobenzene and a primary amine, which can then be recyclized to form a new pyridinium salt. wikipedia.org With secondary amines, this pathway can lead to the formation of "Zincke aldehydes". wikipedia.org The applicability of this reaction to a 4-acylpyridine like the one in the title compound would depend on the specific reaction conditions and the reactivity of the amide-substituted pyrrolidine.

Photochemical reactions are also known to induce rearrangements in the pyridine ring, leading to isomers through transposition of the ring atoms. arkat-usa.org Furthermore, certain substituted pyridines can undergo ring contraction to form pyrrolidine derivatives under photolytic conditions in the presence of reagents like silylborane. nih.govnih.govresearchgate.net

Pyrrolidine Ring Transformations: The pyrrolidine ring is a saturated heterocycle and generally more stable than its unsaturated counterparts. Ring-opening is a possible transformation, often requiring reductive or oxidative conditions that cleave a C-N bond. researchgate.net However, the N-acyl group in this compound provides some stability to the ring. Ring contraction of pyrrolidine derivatives is less common than for larger rings and typically requires specific functionalities that are not present in the parent structure, such as in Favorskii-type rearrangements of α-halo ketones. harvard.edu

Table 2: Plausible, Analog-Based Ring Transformation Reactions

Ring Moiety Reaction Type Reagents/Conditions (General) Potential Outcome (Hypothetical)
Pyridine Zincke Reaction 1. 2,4-Dinitrochlorobenzene; 2. Primary/Secondary Amine Ring-opened intermediate (Zincke aldehyde) or new pyridinium salt
Pyridine Photochemical Ring Contraction Silylborane, UV light Formation of a bicyclic pyrrolidine derivative
Pyrrolidine Reductive Ring Opening Strong reducing agents (e.g., under Birch conditions) Acyclic amino alcohol derivative

Biochemical Mechanisms and Molecular Interactions of 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine and Its Derivatives

Modulation of Enzyme Activity

The unique structural combination of a pyridine (B92270) ring, a carbonyl group, and a pyrrolidine (B122466) ring with an amine substituent endows 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine and its derivatives with the ability to interact with a range of enzymes. These interactions are often characterized by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

Kinase Inhibition Mechanisms

Derivatives of this compound have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. The pyridine and pyrrolidine scaffolds are common features in many kinase inhibitors.

The primary mechanism of action for many of these inhibitors is competitive binding at the ATP-binding site of the kinase. The heterocyclic pyridine ring can form hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The pyrrolidine ring and its substituents can then extend into other pockets of the active site, providing further binding affinity and selectivity. For instance, studies on pyrrolo[2,3-d]pyrimidine-based inhibitors of Protein Kinase B (PKB/Akt) have shown that the pyrrolopyrimidine core mimics the adenine (B156593) ring of ATP, while piperidine (B6355638) (structurally related to pyrrolidine) substituents explore other regions of the active site. nih.gov

Research on various pyridine and pyrrolidine derivatives has demonstrated inhibition against a range of kinases, as detailed in the table below.

Kinase TargetDerivative TypeIC50Key Interactions
Cyclin-Dependent Kinase 2 (CDK2)Pyridine and Pyrazolo[3,4-b]pyridine derivatives0.24 µM to 3.52 µMInteraction with the ATP-binding site. nih.gov
Met KinasePyrrolopyridine-pyridone based inhibitors1.8 nMBinds to the ATP binding site. nih.gov
Flt-3Pyrrolopyridine-pyridone based inhibitors4 nMATP-competitive inhibition. nih.gov
VEGFR-2Pyrrolopyridine-pyridone based inhibitors27 nMATP-competitive inhibition. nih.gov
Protein Kinase B (PKB/Akt)4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivativesNanomolar rangeATP-competitive inhibition. nih.gov

This table is interactive. Click on the headers to sort the data.

The 3-amine group on the pyrrolidine ring of this compound is critical for forming hydrogen bonds with biological targets. vulcanchem.com The pyridine-4-carbonyl moiety can participate in π-π stacking and further hydrogen bonding interactions. vulcanchem.com

Glycosidase Inhibition Mechanisms (e.g., Alpha-Glucosidase)

Derivatives containing the pyrrolidine scaffold have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The inhibition of this enzyme can help in managing postprandial hyperglycemia. mdpi.com The mechanism of inhibition is typically competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

A library of pyrido-pyrrolidine hybrid compounds was found to be effective against α-glucosidases. nih.gov The most potent of these compounds, compound 3k, exhibited an IC50 of 0.56 μM. nih.gov Studies including photoluminescence and circular dichroism suggested that this compound modulates the primary and secondary structure of the enzyme. nih.gov The pyrrolidine ring is a key structural feature for this inhibitory activity. nih.gov

Compound TypeEnzymeIC50
Pyrido-pyrrolidine hybrid (compound 3k)α-glucosidase0.56 µM nih.gov
4-methoxy analogue (3g)α-glucosidase18.04 µg/mL nih.gov
Dihydroxy pyrrolidine derivativesα-glucosidase10.35±0.15 to 60.39±1.77 μM researchgate.net

This table is interactive. Click on the headers to sort the data.

Cholinesterase Inhibition Mechanisms

Pyridine derivatives have been designed and synthesized as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. A study on pyridine derivatives with a carbamic or amidic function showed that a carbamate (B1207046) derivative was a potent human AChE inhibitor with an IC50 of 0.153 ± 0.016 μM, while another was a potent inhibitor of human BChE with an IC50 of 0.828 ± 0.067 μM. nih.gov

Molecular docking studies have indicated that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, suggesting a mixed inhibition mechanism. nih.gov This dual binding can be more effective in inhibiting the enzyme's activity. The pyridine ring and other aromatic components of the molecules are crucial for these interactions.

Derivative TypeEnzymeIC50Inhibition Mechanism
Pyridine carbamate derivative (compound 8)Human Acetylcholinesterase (hAChE)0.153 ± 0.016 µM nih.govMixed (binds to CAS and PAS) nih.gov
Pyridine carbamate derivative (compound 11)Human Butyrylcholinesterase (hBChE)0.828 ± 0.067 µM nih.govNot specified
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]Acetylcholinesterase (AChE)6.27 µM (for compound 8h) nih.govNot specified

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Receptor Binding and Signaling Pathways

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The structural features of this compound suggest potential interactions with certain receptor families.

G-Protein Coupled Receptor (GPCR) Interactions

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. The aminergic family of GPCRs is a major target for drug discovery. nih.gov The chemical structure of this compound, particularly the presence of a basic nitrogen atom in the pyrrolidine ring, makes it a candidate for interaction with aminergic GPCRs.

Arylpiperazines, which share structural similarities with the pyridine-pyrrolidine core, are known ligands for aminergic GPCRs. mdpi.com A key interaction for these ligands is a charge-reinforced hydrogen bond between the protonatable nitrogen atom of the ligand and a conserved aspartate residue in transmembrane helix 3 (Asp3.32) of the receptor. mdpi.com This is often accompanied by CH–π interactions with aromatic amino acid residues in the binding pocket. mdpi.com

The activation of GPCRs can trigger multiple signaling pathways, including G-protein-dependent and β-arrestin-dependent pathways. nih.gov Ligand-induced interactions can also involve other proteins like 14-3-3 proteins, opening up further signaling possibilities. nih.gov While direct experimental data for this compound binding to specific GPCRs is not available, its structural characteristics strongly suggest that this is a plausible area for its biological activity.

Chemokine Receptor Antagonism (e.g., CXCR4)

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a significant therapeutic target in various pathologies, including HIV-1 proliferation, cancer metastasis, and autoimmune diseases. nih.gov Its interaction with the natural ligand, CXCL12, initiates signaling cascades that regulate cell proliferation, survival, chemotaxis, and gene transcription. nih.gov Derivatives of this compound have been investigated as small-molecule antagonists that can block this interaction.

The mechanism of antagonism involves the binding of these pyridine derivatives to the CXCR4 receptor, thereby preventing CXCL12 from docking. This competitive inhibition blocks the downstream signaling pathways that are crucial for the progression of certain diseases. nih.gov For instance, the development of small-molecule CXCR4 inhibitors is considered an effective therapeutic strategy for conditions linked to CXCR4 signaling. nih.gov

Research into a series of 2,6-disubstituted pyridine derivatives identified compounds that effectively inhibit cell invasion and demonstrate high binding affinity to CXCR4. nih.gov These antagonists are thought to bind to specific pockets within the receptor's transmembrane domains. The binding site for small molecule antagonists like IT1t, for example, involves critical interactions with amino acid residues such as W94, D97, Y116, and E288, which competitively block the interaction of the CXCL12 N-terminus with the receptor. nih.gov The success of AMD3100, an FDA-approved CXCR4 antagonist, has spurred the development of new pyridine-based drugs with potentially improved toxicity profiles for long-term clinical use. nih.gov

Table 1: CXCR4 Antagonist Activity of Selected Pyridine Derivatives

Compound ID Binding Affinity (EC50) Cell Invasion Inhibition (%)
2b < 100 nM > 50%
2j < 100 nM > 50%

Data sourced from a study on pyridine derivatives as potential CXCR4 inhibitors. nih.gov

Modulation of Signal Transduction Pathways

Derivatives based on the pyridine and pyrrolidine scaffolds can exert profound effects on cellular function by modulating key signal transduction pathways that are often deregulated in diseases like cancer.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is central to regulating cell growth, proliferation, and survival. nih.govacs.org Certain pyrrolo[3,4-c]pyridine derivatives have been synthesized as potent inhibitors of PI3Ks. nih.gov By blocking PI3K activity, these compounds prevent the downstream activation of Akt and other effectors, thereby inhibiting aberrant cell growth, a hallmark of cancer. nih.gov Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent, ATP-competitive inhibitors of Akt, demonstrating modulation of biomarkers within the PI3K-Akt-mTOR pathway in cells. acs.org

Tyrosine Kinase Signaling: Spleen tyrosine kinase (SYK) and fms-like tyrosine kinase 3 (FLT3) are non-receptor tyrosine kinases that are key mediators in various inflammatory and neoplastic diseases. nih.gov A methylpyrazole derivative of 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, known as TAK-659, has shown potent inhibition of both SYK and FLT3. This dual inhibition blocks kinase-dependent cell proliferation and has demonstrated strong tumor growth inhibition in preclinical models. nih.gov

The modulation of these pathways highlights the capacity of these compounds to interfere with the fundamental processes that drive disease progression at the molecular level.

Regulation of Gene Expression

The antagonism of receptors like CXCR4 by pyridine derivatives directly impacts gene expression. The signaling pathways initiated by the CXCR4-CXCL12 axis culminate in the activation of transcription factors that regulate genes involved in cell survival, proliferation, and metastasis. nih.gov By blocking the initial receptor-ligand interaction, this compound derivatives can prevent the activation of these transcription factors, thereby downregulating the expression of their target genes. This mechanism is a key component of their anti-inflammatory and anti-cancer activities. nih.gov

General Biological Activity Profiles at the Molecular Level (Focus on mechanism/targets)

Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal, Antimycobacterial, Antiparasitic)

Pyridine-containing scaffolds are integral to a wide range of antimicrobial agents due to their ability to interact with specific microbial targets.

Antibacterial and Antifungal Activity: The antimicrobial action of many pyridine derivatives is linked to their molecular structure, which allows for interaction with specific microbial proteins. nih.gov Quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine have shown notable antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comresearchgate.net The mechanism for quaternary ammonium compounds often involves the disruption of the bacterial cell membrane's integrity. Furthermore, various isonicotinic acid hydrazide derivatives have exhibited potent activity against bacterial and fungal strains, in some cases exceeding that of standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

Antimycobacterial Activity: A significant mechanism for antimycobacterial action involves the inhibition of enzymes essential for the survival of Mycobacterium tuberculosis. Pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized as inhibitors of the enoyl-acyl carrier protein reductase (InhA). nih.gov This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, a unique and essential component of the mycobacterial cell wall. nih.gov Inhibition of InhA disrupts cell wall formation, leading to bacterial death, a mechanism shared with the established anti-tuberculosis drug isoniazid. nih.gov

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound Class Target Organism(s) Mechanism/Target
Quaternary ammonium derivatives of 4-pyrrolidino pyridine E. coli, S. aureus Cell membrane disruption
Isonicotinic acid hydrazides B. subtilis, S. aureus, P. aeruginosa, C. albicans Not specified, potent broad-spectrum activity nih.gov

Antiviral Mechanisms (e.g., Viral Protease Inhibition)

The pyridine scaffold is present in several antiviral agents, and its derivatives can interfere with various stages of the viral life cycle. nih.govnih.gov A primary mechanism of action is the inhibition of critical viral enzymes.

Inhibition of Viral Integrase: HIV-1 integrase is an enzyme that catalyzes the insertion of viral DNA into the host cell's genome, a critical step for viral replication. nih.gov Pyrrolopyridine derivatives have been developed as second-generation HIV-1 integrase inhibitors. nih.gov These molecules are designed to remain effective against viral strains that have developed resistance to earlier inhibitors like raltegravir. nih.gov By blocking the integrase enzyme, these compounds prevent the establishment of a productive, lifelong infection.

Inhibition of Viral Replication: Other pyridine-based compounds have shown the ability to suppress the replication of various RNA viruses. mdpi.comresearchgate.net For instance, a derivative of epoxybenzooxocinopyridine demonstrated activity against SARS-CoV-2 replication. researchgate.net The precise molecular targets can include viral polymerases (RNA-dependent RNA polymerase) or other proteins essential for the replication machinery of the virus. nih.gov

Antiproliferative Mechanisms (e.g., Cytotoxicity to Cancer Cell Lines, Modulation of Cancer-related Pathways)

The antiproliferative activity of this compound derivatives is multifaceted, involving the direct induction of cancer cell death and the modulation of pathways that control cell growth and metastasis. nih.gov

Cytotoxicity and Kinase Inhibition: As previously discussed, the inhibition of signaling kinases like PI3K, Akt, SYK, and FLT3 by pyridine derivatives is a core antiproliferative mechanism. nih.govacs.org By blocking these pro-survival and pro-proliferation signals, these compounds can halt the growth of tumors and, in some cases, induce apoptosis. nih.govacs.org For example, inhibitors of Akt derived from a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold have been shown to strongly inhibit the growth of human tumor xenografts in mice at well-tolerated doses. acs.org

Inhibition of Metastasis: The antagonism of the CXCR4 receptor is a key mechanism for preventing cancer metastasis. nih.gov Many cancers overexpress CXCR4, which allows them to migrate towards tissues that secrete the CXCL12 ligand, such as the bone marrow, lungs, and liver. By blocking CXCR4, pyridine-based antagonists can inhibit this directed migration (chemotaxis), thereby reducing the metastatic potential of the primary tumor. nih.gov

The structural characteristics of pyridine derivatives, such as the presence and position of specific functional groups (-OMe, -OH, -NH2), can significantly enhance their antiproliferative activity against various cancer cell lines. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,6-disubstituted pyridine derivatives
AMD3100
IT1t
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
TAK-659
Quaternary ammonium derivatives of 4-pyrrolidino pyridine
Isonicotinic acid hydrazide derivatives
Pyrrolo[3,4-c]pyridine-3-one derivatives
Isoniazid
Raltegravir
Epoxybenzooxocinopyridine derivative

Anti-inflammatory Mechanisms (e.g., Reduction of Inflammation Markers, Cyclooxygenase/Lipoxygenase Interactions)

Derivatives of this compound are subjects of research for their potential anti-inflammatory properties, which may be attributed to their interaction with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural characteristics of these compounds, featuring a pyridine ring, a carbonyl group, and a pyrrolidine moiety, suggest the possibility of interactions with the active sites of these enzymes.

The anti-inflammatory effects of pyridine and pyrimidine (B1678525) derivatives have been documented, with some studies indicating their ability to inhibit COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.govresearchgate.net Similarly, the inhibition of lipoxygenase, an enzyme involved in the production of leukotrienes, another class of inflammatory mediators, has been observed with certain pyridine-containing compounds. nih.gov The mechanism of action for these derivatives is hypothesized to involve the modulation of inflammatory pathways through the reduction of pro-inflammatory markers. Research on related heterocyclic compounds has shown that they can suppress the expression of factors like nuclear factor-kappa B (NF-κB), a transcription factor that governs the expression of many inflammatory genes. mdpi.com

While direct evidence for this compound is still emerging, the known anti-inflammatory activities of its constituent chemical motifs provide a strong rationale for its investigation in this area. The pyridine ring, in particular, is a common feature in many synthetic anti-inflammatory drugs. researchgate.net The pyrrolidine ring also plays a role in the biological activity of various compounds, and its substitution is a key factor in their interaction with inflammatory targets. researchgate.net Further research is necessary to fully elucidate the specific anti-inflammatory mechanisms of this compound and its derivatives and to identify the specific inflammatory markers they may modulate.

Neuroprotective and Central Nervous System (CNS) Activities (e.g., Sedative, Anticonvulsant, Anti-Alzheimer's)

The unique chemical structure of this compound and its derivatives suggests their potential to exert effects on the central nervous system (CNS), including neuroprotective, anticonvulsant, and anti-Alzheimer's activities. The presence of the pyrrolidine ring is of particular interest, as this scaffold is found in several compounds with known CNS activity.

Anticonvulsant Activity: The pyrrolidine-2,5-dione moiety, structurally related to the pyrrolidine in the title compound, is a well-established pharmacophore for anticonvulsant activity. mdpi.comnih.gov Compounds incorporating this feature have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com The proposed mechanism for some of these derivatives involves the modulation of voltage-gated sodium and calcium channels, which are critical in regulating neuronal excitability. nih.govmdpi.com

Anti-Alzheimer's Activity: Pyridine and amine derivatives have been investigated for their potential in treating Alzheimer's disease. nih.govillinois.edu One of the key pathological hallmarks of Alzheimer's is the aggregation of amyloid-β (Aβ) peptides. Certain pyridine amine derivatives have been shown to inhibit this aggregation. nih.govillinois.edu Furthermore, the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. The pyridine moiety is present in compounds designed as AChE inhibitors.

Antidiabetic Mechanisms

Emerging research indicates that derivatives of this compound may possess antidiabetic properties through various mechanisms, primarily centered around the inhibition of dipeptidyl peptidase-IV (DPP-IV) and the activation of peroxisome proliferator-activated receptors (PPARs).

DPP-IV Inhibition: DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control. Pyrrolidine derivatives have been extensively studied as DPP-IV inhibitors. researchgate.netnih.gov The pyrrolidine scaffold can mimic the natural substrate of DPP-IV, leading to competitive inhibition. Computational studies have supported the potential of pyridine and pyrrolidine-based compounds to bind effectively to the active site of the DPP-IV enzyme. nih.gov

PPAR Agonism: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. researchgate.netmdpi.com PPARγ agonists, for example, are used as insulin sensitizers in the treatment of type 2 diabetes. mdpi.comwjpls.org Pyridine-containing compounds have been identified as dual PPARα/γ agonists, suggesting they can modulate both lipid and glucose metabolism. researchgate.netnih.gov The pyridine-3-propanoic acid scaffold, which shares structural similarities with the title compound, has been a key area of investigation for developing PPAR agonists. researchgate.netnih.gov

The combination of a pyridine ring and a pyrrolidine moiety in this compound derivatives makes them promising candidates for the development of novel antidiabetic agents acting through these established mechanisms.

Investigative Methodologies for Biochemical and Cellular Evaluation

The evaluation of the biochemical and cellular activities of this compound and its derivatives employs a range of established in vitro and cell-based assays to determine their potential therapeutic effects.

Enzyme Inhibition Assays (In Vitro)

Enzyme inhibition assays are fundamental in determining the direct interaction of a compound with a specific enzyme target. For derivatives of this compound, these assays are crucial for elucidating their mechanisms of action.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: To assess anti-inflammatory potential, the inhibitory activity against COX-1 and COX-2 is measured. nih.gov This is often done using spectrophotometric or fluorometric methods that monitor the conversion of a substrate (e.g., arachidonic acid) into prostaglandins. Similarly, LOX inhibition is determined by measuring the formation of leukotrienes. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assays: The antidiabetic potential is often first screened using in vitro DPP-IV inhibition assays. nih.govresearchgate.net These assays typically use a fluorogenic or chromogenic substrate that, when cleaved by DPP-IV, releases a detectable signal. The reduction in signal in the presence of the test compound indicates inhibition.

Table 1: Examples of In Vitro Enzyme Inhibition Data for Related Compounds

Compound Class Target Enzyme IC50 / Ki Reference
Pyrimidine-pyridine hybrids Cyclooxygenase Comparable to celecoxib nih.gov
Pyrimidine acrylamides Lipoxygenase 1.1 µM - 10.7 µM nih.gov

Note: This table presents data for structurally related compounds to indicate the potential range of activity, not for this compound itself.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor, providing insight into its potential pharmacological effects.

Chemokine Receptor Binding Assays: Given that some pyridine derivatives have shown activity as chemokine receptor antagonists, binding assays for receptors like CXCR4 are relevant. researchgate.net These are typically competitive binding assays where the test compound competes with a radiolabeled or fluorescently tagged ligand for binding to the receptor, which can be expressed on cell membranes.

PPAR Ligand Binding Assays: To evaluate potential as antidiabetic agents, ligand binding assays for PPARα and PPARγ are employed. researchgate.netnih.gov These assays often use a radiolabeled ligand and measure the displacement by the test compound to determine its binding affinity.

Cell-Based Assays for Biological Activity

Cell-based assays provide a more physiologically relevant context to evaluate the biological activity of a compound, assessing its effects on cellular processes.

Anti-inflammatory Activity: The anti-inflammatory effects can be assessed in cell-based models. For example, in macrophage-like cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), the ability of the compound to reduce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) can be measured using techniques like the Griess assay and ELISA.

Neuroprotective and Anticonvulsant Activity: Cellular models of neurotoxicity, such as neuronal cells exposed to amyloid-β peptide, can be used to assess neuroprotective effects by measuring cell viability (e.g., MTT assay). nih.gov While anticonvulsant activity is primarily assessed in vivo, in vitro electrophysiological techniques on neuronal cells can be used to study effects on ion channel function.

Antidiabetic Activity: Cell-based assays for antidiabetic effects include measuring glucose uptake in adipocytes or muscle cells to assess insulin-sensitizing effects. For DPP-IV inhibitors, their efficacy can be confirmed in cell-based systems by measuring the potentiation of GLP-1 signaling.

Table 2: Summary of Investigative Methodologies

Assay Type Purpose Example Assays Potential Targets
Enzyme Inhibition Determine direct interaction with enzymes COX/LOX inhibition, DPP-IV inhibition COX-1, COX-2, LOX, DPP-IV
Receptor Binding Measure affinity for specific receptors Competitive radioligand binding Chemokine receptors, PPARs

Biophysical Characterization (e.g., Photoluminescence and Circular Dichroism Experiments)

A thorough review of scientific literature reveals a notable absence of specific experimental data on the biophysical characteristics, such as photoluminescence and circular dichroism, for the compound this compound and its immediate derivatives. While the fundamental principles of these analytical techniques are well-established for characterizing molecules with similar structural motifs, dedicated studies on this particular compound are not available in the public domain.

Photoluminescence is a process in which a molecule absorbs photons, exciting it to a higher electronic state, and then radiates photons as it returns to a lower energy state. The study of photoluminescence provides insights into the electronic structure and dynamics of a molecule. For a compound like this compound, the pyridine ring, being an aromatic system, constitutes a chromophore that can absorb ultraviolet light. Following absorption, the molecule could potentially exhibit fluorescence or phosphorescence, although the efficiency and characteristics of such emission are highly dependent on the molecule's structure and its environment. Research on other pyridine-based compounds has shown that they can be utilized as fluorophores in various applications, including bioimaging and sensing. researchgate.net The photoluminescence properties of pyridine-based polymers, for instance, are influenced by factors such as aggregation and molecular conformation. mit.edu However, without experimental data for this compound, any discussion of its specific photoluminescent behavior remains speculative.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for determining the secondary structure of proteins and the absolute configuration of small chiral molecules. Given that this compound possesses a chiral center at the 3-position of the pyrrolidine ring, CD spectroscopy could, in principle, be used to study its stereochemical properties. The pyridine moiety acts as a chromophore, and its interaction with the chiral center would be expected to produce a CD signal. Studies on other chiral pyridine derivatives have demonstrated the utility of CD spectroscopy in elucidating their chiroptical properties. rsc.org The analysis of the CD spectrum could provide valuable information about the conformation of the molecule in solution.

Due to the absence of specific experimental findings in the searched literature, a data table for the photoluminescence and circular dichroism of this compound cannot be generated.

Future Research Directions and Prospects for 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine

Targeted Scaffold Optimization for Specific Biological Pathways

The 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine scaffold serves as an excellent starting point for optimization targeting various biological pathways implicated in disease. The pyrrolidine (B122466) ring, being a non-planar, saturated heterocycle, allows for efficient exploration of three-dimensional pharmacophore space, a critical aspect for achieving high-affinity interactions with biological targets. nih.govresearchgate.net Modifications can be systematically introduced to both the pyridine (B92270) and pyrrolidine rings to modulate the compound's electronic, steric, and physicochemical properties, thereby fine-tuning its activity towards specific enzymes, receptors, or protein-protein interactions.

Achieving high target selectivity is paramount in drug development to minimize off-target effects. For the this compound scaffold, several strategies can be employed to enhance both potency and selectivity.

Structure-Based Design: Utilizing X-ray crystallography or cryo-electron microscopy data of target proteins, modifications can be rationally designed to maximize favorable interactions within the binding pocket. For instance, substituents can be added to the pyridine ring to form hydrogen bonds or hydrophobic interactions with specific amino acid residues.

Stereochemical Control: The pyrrolidine ring contains at least one stereocenter at the 3-amino position. The synthesis of enantiomerically pure isomers is crucial, as different stereoisomers can exhibit vastly different biological activities and selectivities. nih.gov Further substitutions on the pyrrolidine ring can introduce additional chiral centers, allowing for a more refined three-dimensional positioning of functional groups. nih.gov

Substituent Effects: The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing groups. nih.gov Similarly, substitutions on the pyrrolidine ring can influence its pKa and conformational preferences. nih.gov For example, in the development of protein kinase B (PKB) inhibitors, the combination of 2- and 4-chloro substituents on a benzyl (B1604629) group attached to a similar scaffold increased selectivity approximately 150-fold while maintaining nanomolar potency. nih.gov

Table 1: Hypothetical Strategy for Scaffold Optimization to Enhance Kinase Selectivity

Modification Site Substituent Type Rationale Predicted Outcome
Pyridine Ring (Position 2, 6) Dihalo (e.g., -Cl, -F) Exploit halogen bonding opportunities; increase lipophilicity to access hydrophobic pockets. Increased potency and selectivity against target kinase vs. homologous kinases. nih.gov
Pyrrolidine Ring (Position 4) Fluoro or Trifluoromethyl Modulate pKa of the amine; introduce a pseudo-axial conformation to orient other groups. nih.gov Improved cell permeability and metabolic stability; enhanced target engagement.

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The advancement of novel and efficient synthetic methodologies is critical for the exploration of the this compound scaffold. Future research should focus on developing routes that are not only high-yielding and scalable but also adhere to the principles of sustainable and green chemistry. researchgate.net

Key areas for development include:

Asymmetric Synthesis: Developing robust methods for the stereoselective synthesis of pyrrolidine derivatives is essential for producing enantiomerically pure compounds. mdpi.com

Atom-Efficient Methodologies: Techniques like the "borrowing hydrogen" methodology, which uses in-situ oxidation-reduction cycles to form C-N bonds from alcohols and amines, represent a highly atom-efficient strategy for synthesizing substituted pyrrolidines. researchgate.net

Late-Stage Functionalization: Creating methods for the selective modification of the scaffold in the final steps of a synthesis allows for the rapid generation of diverse analogs without the need to re-synthesize the entire molecule from scratch. nih.gov This is particularly valuable for building compound libraries for screening.

Metal-Free Reactions: Exploring metal-free amination and cross-coupling reactions can reduce the environmental impact and cost associated with traditional metal-catalyzed processes. rsc.org

Advanced Computational Design for Rational Molecular Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. researchgate.net For the this compound scaffold, a multi-faceted computational approach can guide the rational design of new derivatives.

Virtual Screening and Molecular Docking: Large virtual libraries based on the core scaffold can be screened against structural models of biological targets to identify compounds with high predicted binding affinity. mdpi.com This approach prioritizes the synthesis of compounds with a higher likelihood of being active.

Pharmacophore Modeling: By analyzing the key chemical features required for biological activity, a pharmacophore model can be constructed. This model can then be used to search for novel scaffolds that retain the essential features for target interaction. mdpi.com

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed compounds. researchgate.netauctoresonline.org This allows for the early identification and filtering of molecules that are likely to have poor pharmacokinetic profiles or toxicological liabilities.

Quantum Mechanics Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure of the molecule, which influences its reactivity and interactions with biological targets. nih.gov

Exploration of New Chemical Biology Applications and Research Tools

Beyond direct therapeutic applications, derivatives of this compound can be developed as valuable chemical biology tools to investigate biological processes.

Chemical Probes: By attaching reporter tags such as fluorophores, biotin, or photo-crosslinkers, derivatives can be created to identify and validate new biological targets, visualize cellular processes, or map protein-protein interactions.

Targeted Protein Degraders: The scaffold could be incorporated into Proteolysis-Targeting Chimeras (PROTACs). rsc.org This involves linking the scaffold (which binds to a target protein) to a ligand for an E3 ubiquitin ligase, thereby inducing the targeted degradation of the protein of interest. rsc.org This is a powerful strategy for modulating protein levels rather than just inhibiting function.

Expansion of Compound Libraries Based on the Scaffold for High-Throughput Screening

To fully explore the biological potential of the this compound scaffold, the creation of large and diverse chemical libraries for high-throughput screening (HTS) is essential. researchgate.net

Table 2: Example of a Diversification Strategy for a Compound Library

Scaffold Position R1 (Pyridine Ring) R2 (Pyrrolidine N-H) R3 (Pyrrolidine C4)
Diversity Elements Small alkyls, halogens, methoxy (B1213986), cyano, trifluoromethyl Not applicable (amide bond) H, methyl, fluoro
Rationale Modulate electronics, lipophilicity, and steric interactions. Core structure Introduce stereochemical and conformational constraints.
Number of Analogs ~20 variations 1 ~3 variations

| Total Compounds | - | - | ~60 |

This systematic approach to library design ensures broad coverage of chemical space around the core scaffold. Collaborative efforts, such as sharing a "seed" structure for virtual screening against multiple proprietary pharmaceutical databases, can rapidly expand the known chemotype and uncover new structure-activity relationships. nih.gov The resulting libraries can then be subjected to HTS against a wide range of biological targets to identify novel therapeutic starting points. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(pyridine-4-carbonyl)pyrrolidin-3-amine, and what key reagents are involved?

  • Answer : A typical synthesis involves coupling pyridine derivatives with pyrrolidine precursors. For example, copper(I) bromide and cesium carbonate are critical catalysts and bases for facilitating Ullmann-type coupling or nucleophilic substitution reactions. Solvents like dimethyl sulfoxide (DMSO) are often used under mild heating (35–50°C) to achieve moderate yields (~17–20%). Post-reaction purification employs column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .
  • Characterization : Confirm structure using 1^1H NMR (e.g., δ 8.87 ppm for pyridine protons) and 13^{13}C NMR. High-resolution mass spectrometry (HRMS) with ESI ionization (e.g., m/z 215 [M+H]+^+) validates molecular weight .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Answer : Refer to safety data sheets (SDS) for hazard mitigation:

  • Inhalation : Move to fresh air; use respiratory protection during synthesis.
  • Skin contact : Immediately wash with soap/water; wear nitrile gloves.
  • Eye exposure : Flush with water for ≥15 minutes.
  • General precautions : Use fume hoods, fire-resistant clothing, and avoid aqueous release (due to potential environmental toxicity) .

Q. How is the purity of this compound assessed?

  • Answer : Purity is validated via HPLC (>95%) and thin-layer chromatography (TLC). For advanced verification, elemental analysis (C, H, N) and melting point determination (e.g., 104–107°C) are used. Impurity profiling may involve LC-MS to detect side products like unreacted pyridine intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for coupling steps. ICReDD’s reaction path search algorithms integrate computational and experimental data to screen optimal catalysts (e.g., Cu(I) vs. Pd-based systems) and solvent polarities. This reduces trial-and-error experimentation by 30–50% .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Answer : Conflicting NMR/IR signals (e.g., unexpected peaks in pyrrolidine C=O regions) are analyzed via:

  • Database cross-referencing : Compare with Cambridge Structural Database entries for pyridine-pyrrolidine hybrids (e.g., hydrogen bonding patterns in (E)-3-(pyridin-4-yl)acrylic acid derivatives).
  • Isotopic labeling : Use 15^{15}N-labeled amines to track coupling efficiency.
  • Dynamic NMR : Assess rotational barriers in amide bonds to explain split signals .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer : Scaling requires:

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers.
  • Catalyst optimization : Switch from Cu(I) to asymmetric organocatalysts (e.g., proline derivatives) to enhance stereoselectivity.
  • Process control : Implement real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and impurity formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.